1,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea
Overview
Description
1,3-Bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of thioureas, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It has been reported that the compound shows good binding interaction with targeted amino acids .
Mode of Action
The mode of action of this compound involves its interaction with its targets. The compound was docked with Ampicillin-CTX-M-15, and the results showed good binding interaction between the ligand and the targeted amino acids . The best binding score was -5.26 kcal/mol , indicating a strong interaction.
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the compound shows a weak weight loss up to 120 °C, which can be ascribed to the evaporation of adsorbed water . This suggests that the compound’s stability might be influenced by temperature and humidity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea typically involves multiple steps. One common approach is the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamine with thiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reaction time. The use of catalysts and solvents is optimized to increase yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at different positions on the pyrazolyl ring.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often employ reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation products include various oxo derivatives.
Reduction products may include amine derivatives.
Substitution products can result in a range of substituted pyrazolyl compounds.
Scientific Research Applications
1,3-Bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,3-Bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea is unique in its structure and properties compared to other thioureas. Similar compounds include:
Thiourea derivatives: These compounds share the thiourea functional group but differ in their substituents and core structures.
Pyrazolyl compounds: Other pyrazolyl derivatives may have different substituents or functional groups, leading to variations in their chemical behavior and applications.
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Properties
IUPAC Name |
1,3-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-15-19(21(30)28(26(15)3)17-11-7-5-8-12-17)24-23(32)25-20-16(2)27(4)29(22(20)31)18-13-9-6-10-14-18/h5-14H,1-4H3,(H2,24,25,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUJOLWSNBYUIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360438 | |
Record name | N,N'-Bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26084-35-5 | |
Record name | N,N'-Bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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